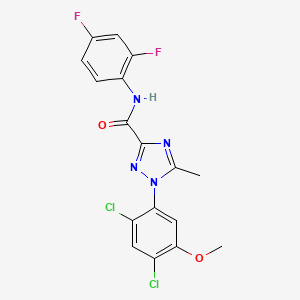![molecular formula C17H11F3N6 B2530112 7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine CAS No. 1226430-58-5](/img/structure/B2530112.png)
7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 7-phenyl-N-(3-(trifluoromethyl)phenyl)-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine is a derivative of the pyrazolotriazine class of compounds. These compounds are of interest due to their potential pharmacological properties and their complex molecular structure that allows for a variety of chemical reactions and interactions.
Synthesis Analysis
The synthesis of related pyrazolotriazine compounds involves multiple steps and can result in various derivatives depending on the reaction conditions. For instance, the reaction of 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-ol with thionyl chloride has been studied, and it was found that different products were obtained in the presence or absence of dimethyl formamide. In the absence of dimethyl formamide, the reaction yielded 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid chloride, while in its presence, a mixture of different chlorinated compounds was produced .
Molecular Structure Analysis
The molecular structure of pyrazolotriazine derivatives can be quite complex. For example, the compound 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine was found to crystallize in the monoclinic system and its structure was determined by X-ray analysis. The analysis revealed that the molecule has an almost planar conformation, which is stabilized by intramolecular interactions. The molecular packing in the crystal is governed by van der Waals forces .
Chemical Reactions Analysis
The chemical reactions involving pyrazolotriazine derivatives can lead to a variety of products. The presence of different functional groups on the pyrazolotriazine core allows for reactions such as chlorination, azidation, and the formation of fused ring systems. These reactions are sensitive to the reaction conditions, such as the presence of catalysts or specific solvents, which can direct the outcome towards different products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolotriazine derivatives are influenced by their molecular structure. The crystal and molecular structure analysis provides insights into the density and the conformation of the molecules in the solid state. The intramolecular and intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a significant role in determining the stability and reactivity of these compounds. The presence of substituents like the trifluoromethyl group can further influence these properties by adding steric and electronic effects .
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound belongs to a class of fused heterocyclic systems, which are of interest due to their diverse chemical properties and potential as biologically active compounds. Research into similar compounds has demonstrated their reactivity under various conditions, leading to the formation of derivatives with potential biological applications. For instance, studies on pyrazolo[5,1-c][1,2,4]triazines have explored their reactivity with carboxylic acids chlorides, resulting in the acylation of the amino group and formation of corresponding amides. Such chemical transformations are crucial for synthesizing novel compounds with designed biological activities (Mironovich & Shcherbinin, 2014).
Biological Activity and Anticancer Potential
Compounds within the same class have been synthesized and evaluated for their biological activities, including anticancer properties. For example, a new series of 1,3,5-triazine-containing 2-pyrazoline derivatives showed significant anticancer activity against different human tumor cell lines, highlighting the potential of such compounds in cancer therapy (Moreno et al., 2018). Another study synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which were screened for anticancer activity against four cancer cell lines, demonstrating promising bioactivity at micro molar concentration (Chavva et al., 2013).
Antimicrobial Applications
The compound's framework has also been explored for the synthesis of derivatives with potential antimicrobial properties. For example, pyrazolines, amino pyrimidines, and pyrimidinethiones derived from similar triazine compounds were screened for their antibacterial activity, indicating the versatility of this chemical scaffold in developing new antimicrobial agents (Solankee & Patel, 2004).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-phenyl-N-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]triazin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11F3N6/c18-17(19,20)11-5-4-6-12(9-11)22-15-14-10-21-26(16(14)24-25-23-15)13-7-2-1-3-8-13/h1-10H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYMZUALTDSWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NN=NC(=C3C=N2)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11F3N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-Ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2530030.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-[(2-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2530031.png)
![[1-methyl-3-phenyl-5-(phenylsulfonyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2530033.png)
![5-amino-N-(2-ethoxyphenyl)-1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2530034.png)
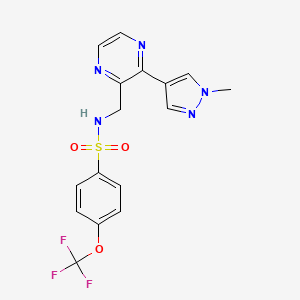

![4-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2530041.png)
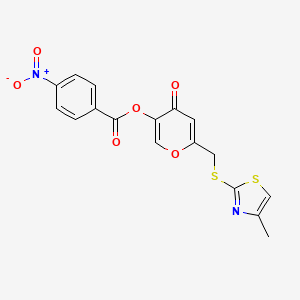
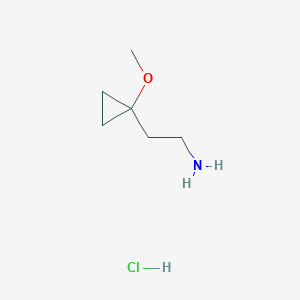
![6-(Iodomethyl)-5-oxaspiro[3.5]nonane](/img/structure/B2530045.png)
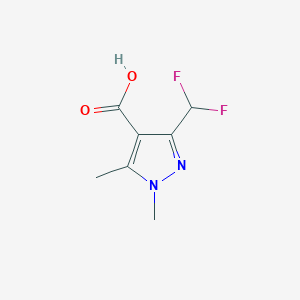
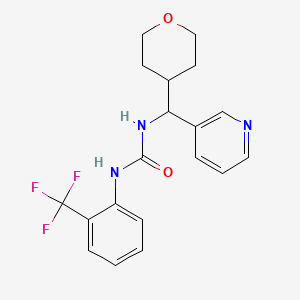
![6-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B2530050.png)
